Furo[3,2-f]benzothiazole(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-f]benzothiazole(9CI) is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . It consists of a fused ring system containing both furan and benzothiazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with furan-2-carboxaldehyde, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of Furo[3,2-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,2-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Furo[3,2-f]benzothiazole(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting various analytes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors
Wirkmechanismus
The mechanism of action of Furo[3,2-f]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure lacking the furan ring.
Thiazole: Contains only the thiazole ring without the benzene or furan components.
Uniqueness
Furo[3,2-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
297182-28-6 |
---|---|
Molekularformel |
C9H5NOS |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
furo[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H |
InChI-Schlüssel |
JQXJLCLLFPPUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC3=C(C=C21)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.